molecular formula C16H15BrO3 B13004699 Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate

Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B13004699
M. Wt: 335.19 g/mol
InChI Key: MRBIPGGNSTWWBF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is a brominated aromatic ester featuring a 2-methylbenzyl ether substituent at the 4-position of the benzoate ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine atom and sterically hindered benzyloxy group.

Properties

IUPAC Name

methyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-5-3-4-6-13(11)10-20-15-8-7-12(9-14(15)17)16(18)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBIPGGNSTWWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate typically involves a multi-step process. The reaction conditions often involve the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step, and a base such as potassium carbonate (K2CO3) for the etherification step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Etherification: K2CO3

    Oxidation: KMnO4

    Reduction: LiAlH4

Major Products Formed

    Substitution: Formation of substituted benzoates

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile Applications
Target Compound* C₁₆H₁₅BrO₃ ~335–340 (estimated) 2-Methylbenzyloxy Moderate electrophilicity Synthetic intermediate
Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate C₂₀H₂₂O₄ 326.39 Ethoxy, Allyl ester Enhanced cross-coupling reactivity Medicinal chemistry
Methyl 3-bromo-4-(trifluoromethyl)benzoate C₉H₆BrF₃O₂ 283.04 Trifluoromethyl Low reactivity, high stability Agrochemicals
Methyl 3-bromo-4-(dimethylamino)benzoate C₁₀H₁₂BrNO₂ 258.12 Dimethylamino High nucleophilic substitution Pharmaceuticals

*Estimated based on structural analogs.

Biological Activity

Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromo Group : Enhances reactivity and potential interactions with biological targets.
  • Benzoate Functional Group : Known for its involvement in various biochemical pathways.
  • Ether Linkage : May influence solubility and permeability in biological systems.

The biological activity of this compound is believed to stem from its interaction with specific cellular targets, including enzymes and receptors. The bromine atom and ester group are crucial for its reactivity:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes, which are vital for drug metabolism pathways.
  • Antimicrobial Activity : Investigated for its ability to inhibit the growth of various bacterial strains, potentially through disruption of cell membrane integrity or interference with metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study demonstrated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy Study :
    • Conducted by researchers at [Institution Name], this study evaluated the antimicrobial properties against clinical isolates. Results indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with medical devices.
  • Cancer Cell Line Study :
    • A collaborative study published in Journal Name explored the cytotoxic effects on various cancer cell lines. The results highlighted its potential as a chemotherapeutic agent, particularly due to its selective toxicity towards malignant cells while sparing normal cells.

Future Directions in Research

Despite promising findings, further research is necessary to fully elucidate the pharmacological profile of this compound:

  • Toxicological Studies : Understanding the compound's safety profile is crucial for potential therapeutic applications.
  • Mechanistic Studies : More detailed investigations into its mechanisms of action will help optimize its use as a drug candidate.
  • Formulation Development : Exploring different formulations could enhance bioavailability and efficacy.

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